

# 2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

Cat. No.: B1308785

[Get Quote](#)

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **2,3-Difluoro-6-methoxybenzonitrile**, a fluorinated aromatic compound with potential applications in medicinal chemistry and agrochemical synthesis. This guide details its physicochemical properties, outlines a plausible synthetic route with experimental protocols, and discusses its potential applications based on the activities of structurally related molecules.

## Core Physicochemical Properties

**2,3-Difluoro-6-methoxybenzonitrile** is a substituted benzonitrile with the molecular formula C<sub>8</sub>H<sub>5</sub>F<sub>2</sub>NO and a molecular weight of 169.13 g/mol .<sup>[1][2]</sup> Its chemical structure is characterized by a benzene ring functionalized with two adjacent fluorine atoms, a methoxy group, and a nitrile group.

Table 1: Physicochemical Properties of **2,3-Difluoro-6-methoxybenzonitrile**

Property	Value	Reference
CAS Number	221202-34-2	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	169.13 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Isomeric SMILES	COc1=C(C(=C(C=C1)F)F)C#N	<a href="#">[1]</a>
Purity	≥98% (as offered by suppliers)	<a href="#">[1]</a>

## Spectroscopic Data

While experimental spectra for **2,3-Difluoro-6-methoxybenzonitrile** are available from commercial suppliers, they are not publicly accessible.[\[8\]](#) However, based on the analysis of similar compounds, the following <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts can be predicted.

Table 2: Predicted <sup>1</sup>H NMR Spectral Data for **2,3-Difluoro-6-methoxybenzonitrile** (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	m	1H	Aromatic CH
~ 6.8 - 7.0	m	1H	Aromatic CH
~ 3.9	s	3H	-OCH <sub>3</sub>

Table 3: Predicted <sup>13</sup>C NMR Spectral Data for **2,3-Difluoro-6-methoxybenzonitrile** (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~ 160	C-OCH <sub>3</sub>
~ 150 (dd)	C-F
~ 145 (dd)	C-F
~ 125	Aromatic CH
~ 115	Aromatic CH
~ 115	C-CN
~ 95	C-CN
~ 56	-OCH <sub>3</sub>

Note: The predicted chemical shifts are estimations and may vary from experimental values. The carbon-fluorine couplings (dd) will result in splitting of the signals for the fluorine-bearing carbons.

## Synthesis and Experimental Protocols

A robust synthetic route to **2,3-Difluoro-6-methoxybenzonitrile** can be proposed in a two-step process starting from 3,4-difluoroanisole. The first step involves the synthesis of the intermediate, 2,3-difluoro-6-methoxybenzaldehyde, followed by its conversion to the target nitrile.

### Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a known procedure for the synthesis of this aldehyde.[\[9\]](#)

#### Materials:

- 3,4-Difluoroanisole
- n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

- N,N-Dimethylformamide (DMF)
- Anhydrous Tetrahydrofuran (THF)
- Diisopropylamine
- Acetic acid
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Petroleum ether

**Equipment:**

- Three-necked round-bottom flask
- Dropping funnel
- Low-temperature thermometer
- Magnetic stirrer
- Nitrogen inlet
- Separatory funnel
- Rotary evaporator

**Procedure:**

- A solution of diisopropylamine in anhydrous THF is cooled to -75 °C under a nitrogen atmosphere.
- n-Butyllithium is added dropwise to the solution, and the mixture is stirred for 30 minutes to generate Lithium diisopropylamide (LDA).

- A solution of 3,4-difluoroanisole in anhydrous THF is added slowly to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.[9]
- Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -75 °C.[9]
- The reaction is quenched by the addition of acetic acid, followed by water. The mixture is allowed to warm to room temperature.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, dilute hydrochloric acid, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,3-difluoro-6-methoxybenzaldehyde.
- The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether.

## Step 2: One-Pot Conversion of 2,3-Difluoro-6-methoxybenzaldehyde to 2,3-Difluoro-6-methoxybenzonitrile

This is a general and efficient method for the conversion of aldehydes to nitriles.[10][11][12][13][14]

Materials:

- 2,3-Difluoro-6-methoxybenzaldehyde
- Hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ )
- Formic acid (or anhydrous ferrous sulfate as a catalyst with DMF as solvent)[10][14]
- Sodium acetate (if using formic acid)[11][13]
- Water

- Dichloromethane (or other suitable organic solvent)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2,3-difluoro-6-methoxybenzaldehyde in a suitable solvent (e.g., a mixture of formic acid and water, or DMF), hydroxylamine hydrochloride is added.[11][13][14]
- If using formic acid, sodium acetate is also added.[11][13] If using ferrous sulfate, it is added as a catalyst.[10][14]
- The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[10][14]
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The product is extracted with an organic solvent such as dichloromethane.
- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to yield the crude **2,3-Difluoro-6-methoxybenzonitrile**.
- Further purification can be achieved by column chromatography on silica gel.

## Potential Applications and Biological Context

While no specific biological activities or signaling pathway involvements have been reported for **2,3-Difluoro-6-methoxybenzonitrile**, its structural features suggest potential as an intermediate in the synthesis of bioactive molecules.

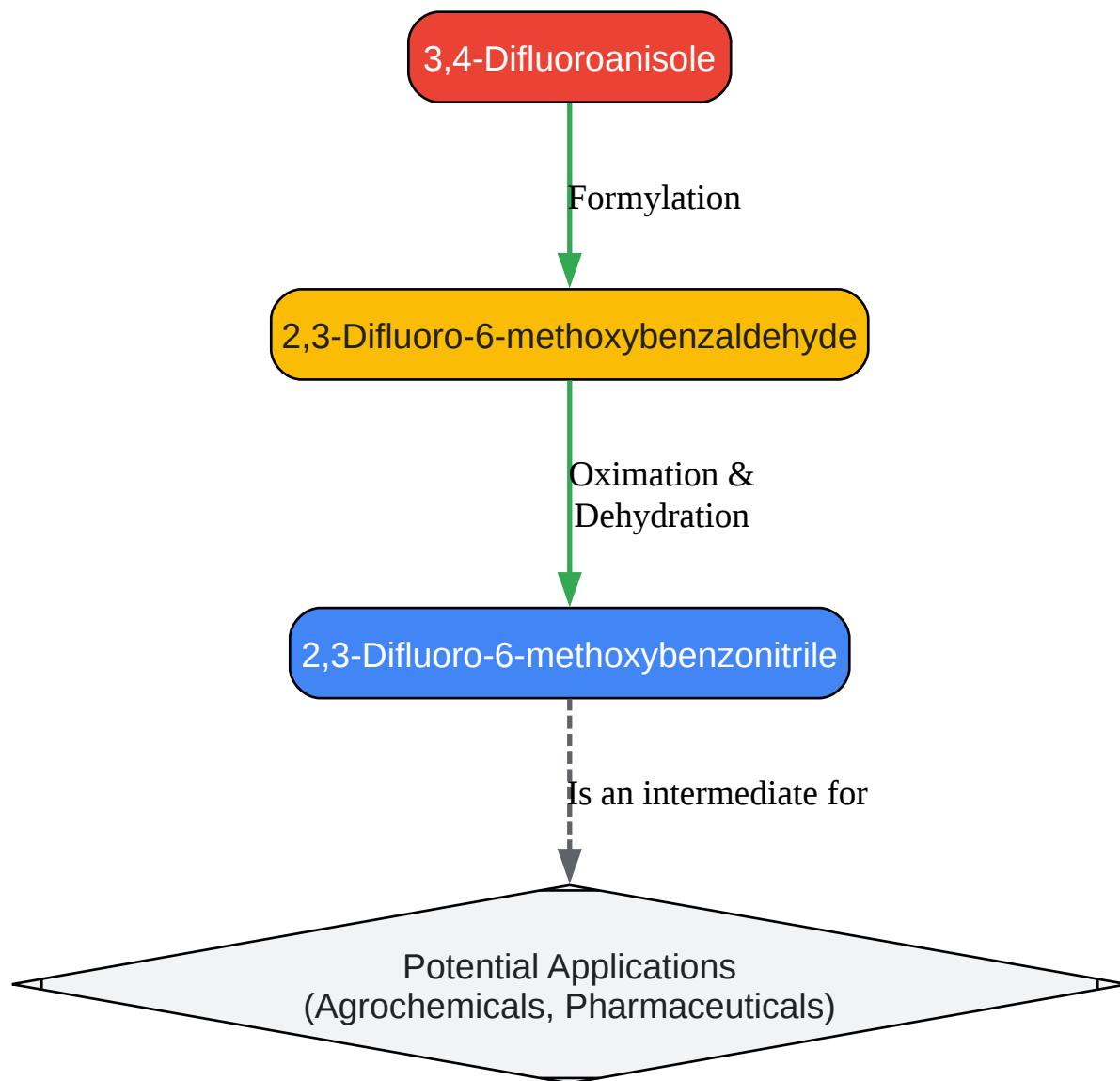
- **Agrochemicals:** A structurally related compound, 2,3-difluoro-6-nitrobenzonitrile, is a known intermediate in the synthesis of insecticides and antibacterial agents.[15] The replacement of the nitro group with a methoxy group in **2,3-Difluoro-6-methoxybenzonitrile** may modulate its electronic and steric properties, potentially leading to derivatives with desirable agrochemical profiles.
- **Pharmaceuticals:** Fluorinated benzonitriles are common scaffolds in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups. Given that various substituted benzonitriles are key intermediates in drug synthesis, **2,3-Difluoro-6-methoxybenzonitrile** represents a valuable building block for the exploration of new therapeutic agents.[16][17]

## Visualized Workflows



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,3-Difluoro-6-methoxybenzonitrile**.



[Click to download full resolution via product page](#)

Caption: Logical relationship of synthetic steps and potential applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [cenmed.com](http://cenmed.com) [cenmed.com]
- 2. 221202-34-2|2,3-Difluoro-6-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 3. 221202-34-2 | 2,3-ジフルオロ-6-メトキシベンゾニトリル | 2,3-Difluoro-6-methoxybenzonitrile - Capot 化学 [capotchem.com]
- 4. [ivychem.com](http://ivychem.com) [ivychem.com]
- 5. 2,3-DIFLUORO-6-METHOXYBENZONITRILE | 221202-34-2 [chemicalbook.com]
- 6. [scbt.com](http://scbt.com) [scbt.com]
- 7. [scbt.com](http://scbt.com) [scbt.com]
- 8. 2,3-DIFLUORO-6-METHOXYBENZONITRILE (221202-34-2) 1H NMR [m.chemicalbook.com]
- 9. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 10. [scribd.com](http://scribd.com) [scribd.com]
- 11. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [pubs.rsc.org](http://pubs.rsc.org) [pubs.rsc.org]
- 14. [asianpubs.org](http://asianpubs.org) [asianpubs.org]
- 15. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 16. [patentimages.storage.googleapis.com](http://patentimages.storage.googleapis.com) [patentimages.storage.googleapis.com]
- 17. EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2,3-Difluoro-6-methoxybenzonitrile: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308785#key-literature-and-citations-for-2-3-difluoro-6-methoxybenzonitrile>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)